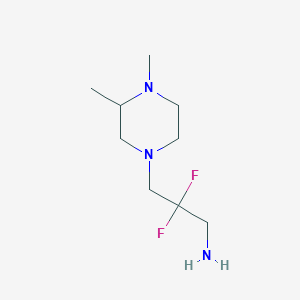
3-(3,4-Dimethylpiperazin-1-yl)-2,2-difluoropropan-1-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(3,4-Dimethylpiperazin-1-yl)-2,2-difluoropropan-1-amine is a synthetic organic compound characterized by the presence of a piperazine ring substituted with dimethyl groups and a difluoropropanamine moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,4-Dimethylpiperazin-1-yl)-2,2-difluoropropan-1-amine typically involves the following steps:
Formation of the Piperazine Ring: The piperazine ring can be synthesized by reacting ethylenediamine with a suitable alkylating agent, such as methyl iodide, under basic conditions.
Introduction of Dimethyl Groups: The dimethyl groups are introduced by further alkylation of the piperazine ring using methyl iodide or a similar reagent.
Attachment of the Difluoropropanamine Moiety: The final step involves the reaction of the dimethylpiperazine with a difluoropropanamine precursor under appropriate conditions, such as in the presence of a base like sodium hydride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high purity and yield.
Analyse Des Réactions Chimiques
Types of Reactions
3-(3,4-Dimethylpiperazin-1-yl)-2,2-difluoropropan-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like halides or alkoxides in the presence of a suitable solvent.
Major Products Formed
Oxidation: Formation of corresponding N-oxides.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted piperazine derivatives.
Applications De Recherche Scientifique
3-(3,4-Dimethylpiperazin-1-yl)-2,2-difluoropropan-1-amine has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Biology: The compound is studied for its potential as a ligand in receptor binding studies.
Materials Science: It is explored for its use in the development of novel materials with specific electronic properties.
Industry: The compound is used in the synthesis of specialty chemicals and intermediates for various industrial applications.
Mécanisme D'action
The mechanism of action of 3-(3,4-Dimethylpiperazin-1-yl)-2,2-difluoropropan-1-amine involves its interaction with specific molecular targets, such as receptors or enzymes. The piperazine ring can interact with receptor sites, while the difluoropropanamine moiety can modulate the activity of enzymes involved in metabolic pathways. These interactions can lead to changes in cellular signaling and physiological responses.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-(3,4-Dimethylpiperazin-1-yl)-2,2-difluoropropan-1-amine: can be compared with other piperazine derivatives, such as:
Uniqueness
- The presence of both dimethyl groups and difluoropropanamine moiety makes this compound unique in terms of its chemical reactivity and potential applications. The combination of these functional groups can lead to distinct pharmacological and material properties not observed in other similar compounds.
Propriétés
Formule moléculaire |
C9H19F2N3 |
|---|---|
Poids moléculaire |
207.26 g/mol |
Nom IUPAC |
3-(3,4-dimethylpiperazin-1-yl)-2,2-difluoropropan-1-amine |
InChI |
InChI=1S/C9H19F2N3/c1-8-5-14(4-3-13(8)2)7-9(10,11)6-12/h8H,3-7,12H2,1-2H3 |
Clé InChI |
ACZCBFQOQSKVQP-UHFFFAOYSA-N |
SMILES canonique |
CC1CN(CCN1C)CC(CN)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



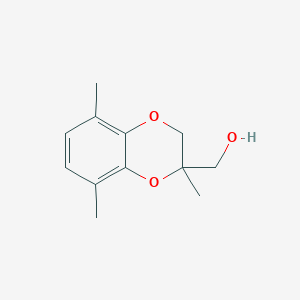
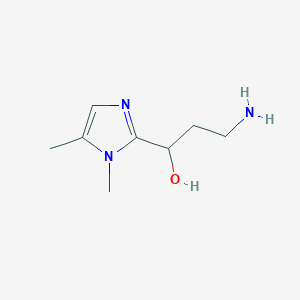
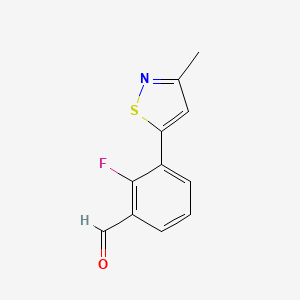
![2-[7-Ethyl-2-(trifluoromethyl)-1H-indol-3-yl]ethan-1-amine hydrochloride](/img/structure/B13200371.png)
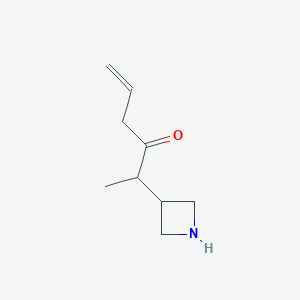



![2-[(2-Methoxyethyl)(3,3,3-trifluoro-2-hydroxypropyl)amino]acetic acid](/img/structure/B13200406.png)



![N-(4-Fluorophenyl)-2-[(propan-2-yl)amino]acetamide](/img/structure/B13200419.png)
